molecular formula C15H14FNO2 B5850414 3-ethoxy-N-(2-fluorophenyl)benzamide

3-ethoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B5850414
M. Wt: 259.27 g/mol
InChI Key: ISYJTCGKKLETJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(2-fluorophenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is an important chemical compound that has been extensively studied due to its various applications in scientific research. The compound is also known by its chemical name, EFNB, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-fluorophenyl)benzamide is not fully understood. However, studies have shown that the compound acts as an antagonist of certain receptors in the brain. This action is thought to be responsible for the compound's effects in cancer cells, where it induces apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EFNB are complex and depend on the specific application. In cancer cells, the compound induces apoptosis by disrupting the cell cycle and inhibiting the growth of cancer cells. In neurobiology, EFNB has been shown to modulate the activity of certain receptors in the brain, which can affect various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethoxy-N-(2-fluorophenyl)benzamide in lab experiments include its ability to selectively target certain receptors and its potential as a therapeutic agent. However, the compound also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 3-ethoxy-N-(2-fluorophenyl)benzamide. One area of interest is the development of new therapeutic agents based on the compound's structure. Another area of research is the study of the compound's effects on different types of cancer cells and its potential as a cancer treatment. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various physiological processes.

Synthesis Methods

The synthesis of 3-ethoxy-N-(2-fluorophenyl)benzamide can be achieved using different methods. One of the most commonly used methods is the reaction between 2-fluoroaniline and ethyl 3-aminobenzoate in the presence of a catalyst. The reaction yields EFNB as a white solid, which can be purified using various techniques.

Scientific Research Applications

The applications of 3-ethoxy-N-(2-fluorophenyl)benzamide in scientific research are diverse. The compound has been used in various studies related to cancer research, neurobiology, and drug discovery. In cancer research, EFNB has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurobiology, the compound has been used to study the role of certain receptors in the brain. EFNB has also been used in drug discovery, where it has been shown to have potential as a therapeutic agent for various diseases.

Properties

IUPAC Name

3-ethoxy-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-12-7-5-6-11(10-12)15(18)17-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYJTCGKKLETJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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